Homodihydrocapsaicin

Catalog No.
S530050
CAS No.
20279-06-5
M.F
C19H31NO3
M. Wt
321.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Homodihydrocapsaicin

CAS Number

20279-06-5

Product Name

Homodihydrocapsaicin

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyldecanamide

Molecular Formula

C19H31NO3

Molecular Weight

321.5 g/mol

InChI

InChI=1S/C19H31NO3/c1-15(2)9-7-5-4-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h11-13,15,21H,4-10,14H2,1-3H3,(H,20,22)

InChI Key

AKDLSISGGARWFP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Homodihydrocapsaicin I; Homodihydrocapsaicin

Canonical SMILES

CC(C)CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

The exact mass of the compound Homodihydrocapsaicin is 321.2304 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Homodihydrocapsaicin (HDHC) is a minor, naturally occurring capsaicinoid characterized by its 9-methyldecanamide alkyl chain. Comprising approximately 1% of the total capsaicinoid fraction in natural Capsicum extracts, it is highly lipophilic and exhibits moderate pungency, rated at 8.6 × 10^6 Scoville Heat Units [1]. In laboratory and industrial procurement, pure HDHC is primarily sourced as an analytical reference standard for the precise chromatographic profiling of pepper extracts, forensic sprays, and pharmaceutical formulations. Its extended alkyl chain relative to major capsaicinoids also makes it a valuable structural analog for structure-activity relationship (SAR) studies targeting the TRPV1 receptor and transdermal delivery kinetics[2].

Substituting homodihydrocapsaicin with the more abundant capsaicin or dihydrocapsaicin (DHC) compromises both analytical accuracy and pharmacological modeling. In high-performance liquid chromatography (HPLC), capsaicinoids must be baseline-separated to accurately calculate total pungency and detect adulteration; using DHC as a proxy for HDHC leads to co-elution misidentifications and inaccurate Scoville Heat Unit (SHU) conversions [1]. Furthermore, in formulation and receptor binding studies, HDHC’s longer 11-carbon acyl chain significantly alters its partition coefficient (logP) and membrane retention compared to the 10-carbon chain of DHC[2]. This structural divergence results in a distinct, prolonged 'numbing burn' and altered TRPV1 desensitization kinetics, meaning generic capsaicin cannot replicate HDHC’s specific lipophilic behavior or sensory profile.

Extended HPLC Retention Time for Precise Mixture Profiling

Accurate quantification of capsaicinoid mixtures requires baseline separation of minor congeners. In reversed-phase HPLC under standard gradient conditions, the extended alkyl chain of homodihydrocapsaicin increases its interaction with the stationary phase compared to major capsaicinoids. Studies demonstrate that HDHC elutes significantly later than its analogs, with a retention time of 17.7 minutes compared to 14.3 minutes for dihydrocapsaicin and 9.3 minutes for capsaicin[1]. This distinct retention profile prevents peak overlap and ensures accurate quantification of minor capsaicinoids in complex matrices.

Evidence DimensionHPLC Retention Time (Reversed-Phase)
Target Compound Data17.7 minutes
Comparator Or BaselineDihydrocapsaicin (14.3 min) and Capsaicin (9.3 min)
Quantified Difference+3.4 minutes vs DHC; +8.4 minutes vs Capsaicin
ConditionsReversed-phase HPLC (long run), ambient temperature, 1 mL/min flow rate

Baseline chromatographic separation is mandatory for buyers procuring HDHC as a certified reference standard to validate food quality, forensic pepper sprays, or pharmaceutical raw materials.

Reduced Pungency and Altered Sensory Kinetics

The pungency of capsaicinoids is directly linked to their activation of the TRPV1 receptor, which is sensitive to acyl chain length. Homodihydrocapsaicin exhibits a pungency of 8,600,000 Scoville Heat Units (SHU), which is approximately half the pungency of pure capsaicin and dihydrocapsaicin (both benchmarked at 16,000,000 SHU) [1]. Despite the lower peak intensity, the increased lipophilicity of HDHC's longer alkyl chain results in a prolonged, 'numbing burn' that is more difficult to wash out of aqueous environments than standard capsaicin.

Evidence DimensionPungency (Scoville Heat Units)
Target Compound Data8,600,000 SHU
Comparator Or BaselineCapsaicin and Dihydrocapsaicin (16,000,000 SHU)
Quantified Difference~46% reduction in total SHU compared to major capsaicinoids
ConditionsStandardized organoleptic and HPLC-converted SHU measurement

Formulators of topical analgesics or defensive sprays must account for HDHC's lower peak pungency but prolonged tissue retention when engineering specific release and desensitization profiles.

Structural Lipophilicity and Alkyl Chain Length

The biological and physical behavior of capsaicinoids is heavily dictated by their partition coefficients. Homodihydrocapsaicin features a saturated 11-carbon acyl chain (9-methyldecanamide), in contrast to the 10-carbon chain of dihydrocapsaicin (8-methylnonanamide) and the unsaturated chain of capsaicin [1]. This additional methylene group increases the compound's overall lipophilicity and alters its solubility in lipid-based formulation vehicles. Consequently, HDHC exhibits stronger membrane partitioning and altered transdermal penetration kinetics compared to its shorter-chain analogs.

Evidence DimensionAcyl Chain Length and Saturation
Target Compound Data11-carbon saturated chain (C11)
Comparator Or BaselineDihydrocapsaicin (10-carbon saturated chain, C10)
Quantified DifferenceAddition of one methylene (-CH2-) unit, increasing molecular weight and lipophilicity
ConditionsMolecular structure comparison for formulation modeling

Buyers developing transdermal patches or lipid-based drug delivery systems require HDHC to study how incremental increases in lipophilicity affect skin permeation and receptor binding duration.

Analytical Reference Standards for Quality Control

Due to its distinct HPLC retention time (17.7 min vs 14.3 min for DHC), homodihydrocapsaicin is an essential calibration standard for laboratories profiling the exact capsaicinoid composition of agricultural Capsicum extracts, food products, and forensic pepper sprays [1].

Structure-Activity Relationship (SAR) Studies on TRPV1

Because HDHC has a longer acyl chain and lower peak pungency (8.6 million SHU) than capsaicin, it is procured by pharmacologists mapping the binding pocket of the TRPV1 receptor to determine how lipophilicity influences desensitization and analgesic efficacy [2].

Formulation of Prolonged-Release Topical Analgesics

The increased lipophilicity and prolonged 'numbing burn' characteristic of HDHC make it a valuable candidate or benchmark in the development of topical pain-relief creams where sustained tissue retention and slower washout are preferred over the acute, intense burn of pure capsaicin [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

321.23039385 Da

Monoisotopic Mass

321.23039385 Da

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

70 - 71 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QE35S0T20Z

Other CAS

20279-06-5

Wikipedia

Homodihydrocapsaicin

Dates

Last modified: 07-15-2023
1: Chanda S, Bashir M, Babbar S, Koganti A, Bley K. In vitro hepatic and skin metabolism of capsaicin. Drug Metab Dispos. 2008 Apr;36(4):670-5. doi: 10.1124/dmd.107.019240. Epub 2008 Jan 7. PubMed PMID: 18180272.
2: Fayos O, de Aguiar AC, Jiménez-Cantizano A, Ferreiro-González M, Garcés-Claver A, Martínez J, Mallor C, Ruiz-Rodríguez A, Palma M, Barroso CG, Barbero GF. Ontogenetic Variation of Individual and Total Capsaicinoids in Malagueta Peppers (Capsicum frutescens) during Fruit Maturation. Molecules. 2017 May 3;22(5). pii: E736. doi: 10.3390/molecules22050736. PubMed PMID: 28467391; PubMed Central PMCID: PMC6153989.
3: Alothman ZA, Wabaidur SM, Khan MR, Abdel Ghafar A, Habila MA, Ahmed YB. Determination of capsaicinoids in Capsicum species using ultra performance liquid chromatography-mass spectrometry. J Sep Sci. 2012 Nov;35(21):2892-6. doi: 10.1002/jssc.201200459. Epub 2012 Oct 10. PubMed PMID: 23047709.
4: Mózsik G, Past T, Abdel Salam OM, Kuzma M, Perjési P. Interdisciplinary review for correlation between the plant origin capsaicinoids, non-steroidal antiinflammatory drugs, gastrointestinal mucosal damage and prevention in animals and human beings. Inflammopharmacology. 2009 Jun;17(3):113-50. doi: 10.1007/s10787-009-0002-3. Epub 2009 Jun 26. Review. PubMed PMID: 19557311.
5: Luo XJ, Peng J, Li YJ. Recent advances in the study on capsaicinoids and capsinoids. Eur J Pharmacol. 2011 Jan 10;650(1):1-7. doi: 10.1016/j.ejphar.2010.09.074. Epub 2010 Oct 12. Review. PubMed PMID: 20946891.
6: Fayos O, de Aguiar AC, Jiménez-Cantizano A, Ferreiro-González M, Garcés-Claver A, Martínez J, Mallor C, Ruiz-Rodríguez A, Palma M, Barroso CG, Barbero GF. Ontogenetic Variation of Individual and Total Capsaicinoids in Malagueta Peppers (Capsicum frutescens) during Fruit Maturation. Molecules. 2017 May 3;22(5). pii: E736. doi: 10.3390/molecules22050736. PubMed PMID: 28467391; PubMed Central PMCID: PMC6153989.
7: Alothman ZA, Wabaidur SM, Khan MR, Abdel Ghafar A, Habila MA, Ahmed YB. Determination of capsaicinoids in Capsicum species using ultra performance liquid chromatography-mass spectrometry. J Sep Sci. 2012 Nov;35(21):2892-6. doi: 10.1002/jssc.201200459. Epub 2012 Oct 10. PubMed PMID: 23047709.
8: Mózsik G, Past T, Abdel Salam OM, Kuzma M, Perjési P. Interdisciplinary review for correlation between the plant origin capsaicinoids, non-steroidal antiinflammatory drugs, gastrointestinal mucosal damage and prevention in animals and human beings. Inflammopharmacology. 2009 Jun;17(3):113-50. doi: 10.1007/s10787-009-0002-3. Epub 2009 Jun 26. Review. PubMed PMID: 19557311.
9: Barbero GF, Ruiz AG, Liazid A, Palma M, Vera JC, Barroso CG. Evolution of total and individual capsaicinoids in peppers during ripening of the Cayenne pepper plant (Capsicum annuum L.). Food Chem. 2014 Jun 15;153:200-6. doi: 10.1016/j.foodchem.2013.12.068. Epub 2013 Dec 25. PubMed PMID: 24491721.
10: Barbero GF, de Aguiar AC, Carrera C, Olachea Á, Ferreiro-González M, Martínez J, Palma M, Barroso CG. Evolution of Capsaicinoids in Peter Pepper (Capsicum annuum var. annuum) During Fruit Ripening. Chem Biodivers. 2016 Aug;13(8):1068-75. doi: 10.1002/cbdv.201500503. Epub 2016 Aug 6. PubMed PMID: 27416068.

Explore Compound Types